molecular formula C9H20Cl2N2O2 B1459405 Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride CAS No. 412932-40-2

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride

Cat. No. B1459405
CAS RN: 412932-40-2
M. Wt: 259.17 g/mol
InChI Key: HIJWVQOYPYQEIP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a synthetic compound that is commonly used in research laboratories for its unique biochemical and physiological properties.

Scientific Research Applications

Cancer Treatment Applications

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride has been explored in the context of cancer treatment. An Aurora kinase inhibitor featuring a similar piperidine structure has shown potential in inhibiting Aurora A, suggesting its usefulness in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Novel Compounds

This compound has been used in synthesizing new chemical structures. For instance, conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates, leading to novel compounds, highlights the versatility of this compound in chemical synthesis (M. D’hooghe et al., 2009).

Environmental and Pharmaceutical Analysis

The compound has applications in environmental and pharmaceutical analysis. It has been used as an ion-pairing reagent for the separation and determination of common metal ions in various samples, demonstrating its utility in analytical chemistry (G. Belin & F. Gülaçar, 2005).

Light Stabilization Technology

In light stabilization technology, this compound-related compounds have been utilized. The synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amines light stabilizer, is one such application, indicating its potential in material sciences (Deng Yi, 2008).

properties

IUPAC Name

methyl 2-amino-3-piperidin-1-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8(10)7-11-5-3-2-4-6-11;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJWVQOYPYQEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412932-40-2
Record name methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
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Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
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Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
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Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
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Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
Reactant of Route 6
Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride

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